molecular formula C9H7Cl2NO4 B14078213 Ethyl 2,4-dichloro-5-nitrobenzoate

Ethyl 2,4-dichloro-5-nitrobenzoate

Cat. No.: B14078213
M. Wt: 264.06 g/mol
InChI Key: IBJOFNUASRLHMG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-nitrobenzoate is an ester derivative of 2,4-dichloro-5-nitrobenzoic acid (CAS: 19861-62-2), a commercially available precursor synthesized via nitration of 2,4-dichlorobenzoic acid under acidic conditions (concentrated HNO₃ in H₂SO₄ at 0–5 °C) . For example, mthis compound is prepared by refluxing the parent acid in methanol with H₂SO₄, yielding 86% of a white crystalline solid (mp 46–48 °C) with characteristic ¹H NMR signals at δ 3.98 ppm (CH₃) and aromatic protons at δ 7.71 and 8.49 ppm . Substituting methanol with ethanol in such esterification reactions would produce the ethyl analog, likely with comparable efficiency but altered physicochemical properties due to the larger ethyl group.

The compound’s structure features a nitro group at position 5, two chlorine atoms at positions 2 and 4, and an ethoxycarbonyl moiety at position 1. This substitution pattern enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing diarylaniline derivatives with antiviral or anticancer activity . Safety data for the parent acid (2,4-dichloro-5-nitrobenzoic acid) highlight hazards such as respiratory irritation, necessitating precautions like oxygen administration and avoidance of oral resuscitation during exposure .

Properties

Molecular Formula

C9H7Cl2NO4

Molecular Weight

264.06 g/mol

IUPAC Name

ethyl 2,4-dichloro-5-nitrobenzoate

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

IBJOFNUASRLHMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-nitrobenzoate typically involves the nitration of ethyl 2,4-dichlorobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chloro substituents .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, concentration, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,4-dichloro-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-nitrobenzoate is primarily related to its ability to undergo various chemical transformations. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

Key Differences:

Melting point is expected to decrease (e.g., ~35–40 °C for ethyl vs. 46–48 °C for methyl) due to reduced crystalline packing efficiency .

Synthetic Utility :

  • Methyl and ethyl esters serve as intermediates for nucleophilic substitution reactions. The ethyl group’s bulk may slightly hinder reactivity at the ester carbonyl but improve solubility in organic solvents during coupling reactions .

Safety and Handling :

  • While the parent acid requires stringent safety measures (e.g., oxygen therapy for inhalation exposure ), ester derivatives like the methyl and ethyl analogs are likely less corrosive but still demand precautions due to nitro and chloro substituents.

Structural Analogs in Medicinal Chemistry:

  • R-(–)-BL3912A : An α-ethyl analog of R-(–)-DOM, this compound illustrates how ethyl substitution can abolish psychoactivity while retaining structural features for receptor binding studies . Though unrelated to benzoate esters, it underscores the role of alkyl chain modifications in tuning bioactivity.

Research Implications and Limitations

The provided evidence focuses on mthis compound and its precursor acid, necessitating cautious extrapolation for the ethyl derivative. Further experimental studies are required to validate its synthesis, optimize yields, and characterize biological activity.

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